

# spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone

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Compound of Interest

3-(3-Fluorophenyl)-3'methylpropiophenone

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# Technical Guide on the Spectroscopic Data of Propiophenone Derivatives

Note to the Reader: Extensive searches for spectroscopic data (NMR, IR, MS) for the specific compound **3-(3-Fluorophenyl)-3'-methylpropiophenone** did not yield any publicly available datasets. The information presented in this guide is for the closely related and well-characterized compound 3'-Methylpropiophenone. This document is intended to serve as an indepth technical example of how such data is presented and analyzed for researchers, scientists, and drug development professionals.

# **Compound Profile: 3'-Methylpropiophenone**

3'-Methylpropiophenone, also known as 1-(m-tolyl)propan-1-one, is an aromatic ketone. Its structural and identifying information is provided below.

IUPAC Name: 1-(3-methylphenyl)propan-1-one[1]

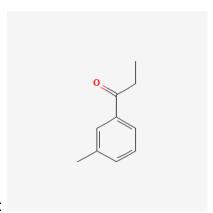
Synonyms: m-Methylpropiophenone, 1-(m-Tolyl)propan-1-one

CAS Number: 51772-30-6[1]

Molecular Formula: C10H12O[1]



• Molecular Weight: 148.20 g/mol [1]



Chemical Structure:

# **Spectroscopic Data**

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3'-Methylpropiophenone.

1H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment                        |
|--------------------|--------------|-------------|-----------------------------------|
| 7.70               | d            | 2H          | Ar-H                              |
| 7.30               | m            | 2H          | Ar-H                              |
| 2.95-3.00          | m            | 2H          | -C(=O)-CH <sub>2</sub> -          |
| 2.40               | S            | 3H          | Ar-CH₃                            |
| 1.19-1.22          | t            | 3H          | -CH <sub>2</sub> -CH <sub>3</sub> |

Predicted data;

experimental

conditions not

specified.

# <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Specific experimental data for <sup>13</sup>C NMR was not available in the public domain. Data would be presented in a similar tabular format.



IR (Infrared) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment             |
|--------------------------------|---------------|------------------------|
| ~3050                          | Medium        | Aromatic C-H stretch   |
| ~2980                          | Medium        | Aliphatic C-H stretch  |
| ~1685                          | Strong        | C=O (carbonyl) stretch |
| ~1605, ~1585                   | Medium-Strong | Aromatic C=C stretch   |
| ~1450                          | Medium        | CH <sub>2</sub> bend   |
| ~1380                          | Medium        | CH₃ bend               |
| Characteristic absorption      |               |                        |
| bands for this class of        |               |                        |
| compounds.                     |               |                        |

MS (Mass Spectrometry) Data

| Relative Intensity (%) | Assignment  |
|------------------------|---|
| ~40                    | [M]+ (Molecular Ion)                              |
| 100                    | [M - C₂H₅]+ (Base Peak)                           |
| ~80                    | [C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion) |
| ~35                    | [C₅H₅]+   |
| ~50                    | [C <sub>2</sub> H <sub>5</sub> ]+                 |
|                        | ~40<br>100<br>~80<br>~35                          |

Data corresponds to electron ionization mass spectrometry (EI-MS).

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of 3'-Methylpropiophenone (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer, such as a Varian A-60 or a modern 400 MHz instrument.[1] A standard <sup>1</sup>H NMR experiment is performed at room temperature. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For <sup>13</sup>C NMR, a proton-decoupled experiment is typically run to obtain singlets for each unique carbon atom.

### Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 3'-Methylpropiophenone, an FTIR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1] For a solid, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.[2] The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for small molecules, which causes fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z).

# **Workflow and Pathway Visualizations**

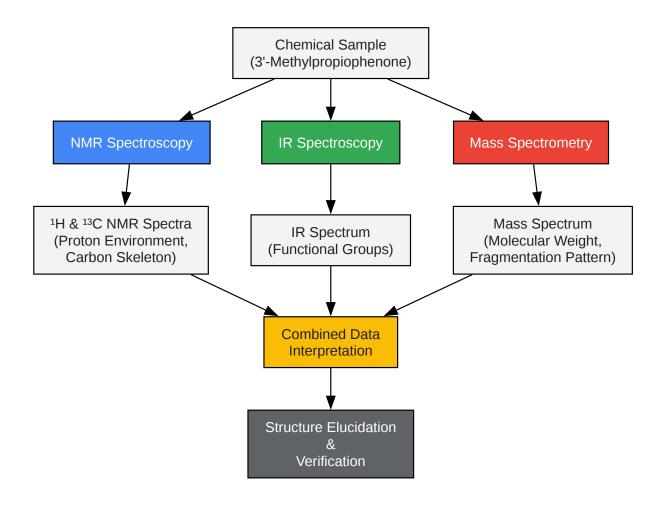
The following diagrams illustrate common workflows in the analysis of a chemical compound like 3'-Methylpropiophenone.



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A typical workflow for the synthesis and spectroscopic characterization of an organic compound.



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Logical workflow for the analysis and interpretation of spectroscopic data to elucidate a chemical structure.

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#### References



- 1. 3'-Methylpropiophenone | C10H12O | CID 103965 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1327599#spectroscopic-data-nmr-ir-ms-for-3-3-fluorophenyl-3-methylpropiophenone]

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